(S)-H8-BINAP

Catalog No.
S1533650
CAS No.
139139-86-9
M.F
C44H40P2
M. Wt
630.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-H8-BINAP

CAS Number

139139-86-9

Product Name

(S)-H8-BINAP

IUPAC Name

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane

Molecular Formula

C44H40P2

Molecular Weight

630.7 g/mol

InChI

InChI=1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2

InChI Key

ANSOKCGDSQQISA-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8

The exact mass of the compound [1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Asymmetric Catalysis: N-Ph2P-BINAM possesses a structure with chiral centers, meaning it exists in two non-mirror-image forms. This property makes it a potential candidate for asymmetric catalysis, where a catalyst controls the formation of one specific stereoisomer of a product molecule. Chiral catalysts are crucial in the development of many pharmaceuticals and other fine chemicals .

Current research is directed at exploring the effectiveness of N-Ph2P-BINAM in various asymmetric catalytic reactions. Studies have shown promising results in specific reactions, but further research is needed to determine its broader applicability [, ].

(S)-H8-BINAP, or (S)-(-)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, is a chiral bisphosphine ligand widely recognized for its effectiveness in asymmetric catalysis. This compound features a unique octahydro structure that enhances its steric and electronic properties, making it particularly suitable for various catalytic applications. Its molecular formula is C₄₄H₄₀P₂, with a molecular weight of 630.74 g/mol. The ligand is typically off-white in color and is stored under inert gas conditions to maintain stability .

, particularly in asymmetric hydrogenation and cross-coupling reactions. Notable reactions include:

  • Asymmetric Hydrogenation: It catalyzes the hydrogenation of unsaturated carboxylic acids to produce high enantiomeric excesses (ee), such as in the synthesis of (S)-ibuprofen with 97% ee .
  • Cross-Coupling Reactions: It has shown efficiency in palladium-catalyzed reactions, enabling the formation of complex organic molecules from simpler precursors .

The synthesis of (S)-H8-BINAP involves several key steps:

  • Formation of Binaphthyl Backbone: The initial step typically includes the synthesis of the binaphthyl framework.
  • Phosphination: The introduction of diphenylphosphine groups occurs through a phosphination reaction.
  • Chiral Resolution: The final product is often resolved into its enantiomers using chiral chromatography or other separation techniques .

(S)-H8-BINAP finds applications across various fields:

  • Asymmetric Catalysis: It is extensively used in enantioselective synthesis, particularly in pharmaceutical chemistry.
  • Organic Synthesis: The ligand facilitates complex organic transformations, making it valuable in research and industrial settings.
  • Material Science: Its unique properties may also lend themselves to applications in developing advanced materials .

Interaction studies involving (S)-H8-BINAP focus on its coordination with metal complexes. These studies reveal that the ligand forms stable complexes with transition metals like ruthenium and palladium, enhancing their catalytic properties. For instance, the combination of (S)-H8-BINAP with ruthenium(II) acetate has demonstrated superior activity in hydrogenation reactions compared to other ligands .

Several compounds are structurally or functionally similar to (S)-H8-BINAP. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
(R)-H8-BINAPChiral BisphosphineEnantiomer of (S)-H8-BINAP
BINAPChiral BisphosphineLacks octahydro structure; less sterically hindered
DPEphosChiral BisphosphineMore flexible structure; different electronic properties
SEGPHOSChiral BisphosphineMore sterically demanding; used in different catalytic systems

(S)-H8-BINAP stands out due to its octahydro structure, which provides enhanced steric hindrance and electronic properties compared to other bisphosphine ligands. This makes it particularly effective in asymmetric catalysis where selectivity is critical .

XLogP3

11.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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